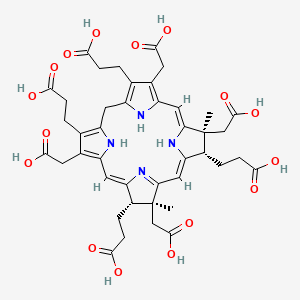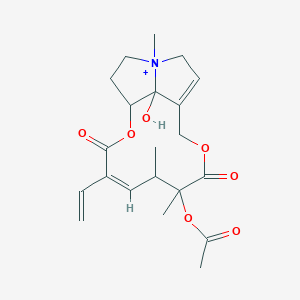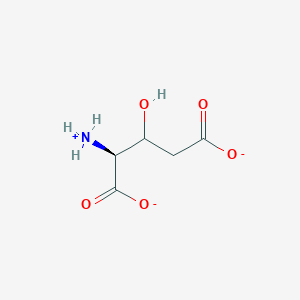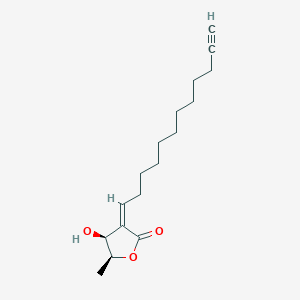
2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester is an alpha-amino acid ester.
Scientific Research Applications
Quantum Chemical Investigations
Research has explored the quantum chemical properties of related pyrrolidinones, including their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. This kind of study provides insights into the electronic and molecular behavior of compounds similar to 2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester, which could have implications for their use in various scientific applications (Bouklah et al., 2012).
Synthesis and Self Aggregation Properties
Ester-functionalized pyrrolidinium surfactants have been synthesized and investigated for their surface properties. The research on these surfactants, which are structurally similar to the compound , provides insights into how modifications in the pyrrolidinium structure can affect properties like surface tension and fluorescence, potentially guiding the use of similar compounds in surface chemistry or material science (Bhadani et al., 2013).
Synthesis of Novel Compounds
The synthesis of novel compounds using pyrrolidine as a catalyst or reactant has been extensively studied. For example, the synthesis of alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, facilitated by pyrrolidinium acetate, showcases the utility of pyrrolidinium-based catalysts in organic synthesis. This research highlights the potential of using pyrrolidinium-based compounds, like 2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester, in synthetic organic chemistry (Begbie & Golding, 1972).
Luminescent Properties
Investigations into the luminescent properties of pyridylthiazoles, including their absorption and fluorescence spectra, provide a foundation for understanding how structurally similar compounds might be used in applications like metal sensing or as laser dyes. The insights from these studies can be applied to understand the potential luminescent properties of related compounds, such as 2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester (Grummt et al., 2007).
Cycloaddition Reactions
The study of [2+3] cycloaddition reactions, involving pyrrolidine derivatives and other compounds, opens up avenues for creating new chemical entities. Such research may offer insights into how 2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester could be utilized in novel synthetic routes or for the creation of new molecules with specific properties (Cheng et al., 2001).
properties
Product Name |
2-(1-Methyl-1-pyrrolidin-1-iumyl)acetic acid cyclododecyl ester |
|---|---|
Molecular Formula |
C19H36NO2+ |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
cyclododecyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C19H36NO2/c1-20(15-11-12-16-20)17-19(21)22-18-13-9-7-5-3-2-4-6-8-10-14-18/h18H,2-17H2,1H3/q+1 |
InChI Key |
AKGQWHSLZGLQQQ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)CC(=O)OC2CCCCCCCCCCC2 |
Canonical SMILES |
C[N+]1(CCCC1)CC(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















